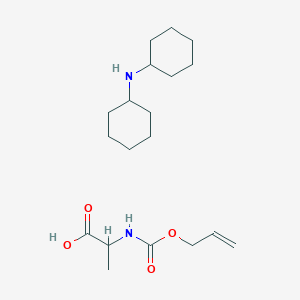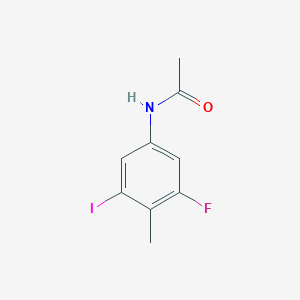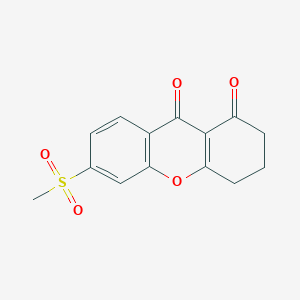
3,4',5-Tribromobiphenyl-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4',5-Tribromobifenil-4-ol es un compuesto orgánico que pertenece a la clase de los bifenilos polibromados. Estos compuestos se caracterizan por la presencia de átomos de bromo unidos a una estructura de bifenilo. La fórmula molecular de 3,4',5-Tribromobifenil-4-ol es C12H7Br3O, y tiene un peso molecular de 406.9 g/mol . Este compuesto es conocido por su uso en diversas aplicaciones de investigación científica, particularmente en los campos de la química y la biología.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,4',5-Tribromobifenil-4-ol típicamente involucra la bromación de bifenil-4-ol. La reacción se lleva a cabo utilizando bromo (Br2) como agente bromante en presencia de un solvente adecuado como ácido acético o cloroformo. Las condiciones de reacción incluyen mantener una temperatura controlada y agitar la mezcla de reacción para asegurar la bromación completa .
Métodos de Producción Industrial
La producción industrial de 3,4',5-Tribromobifenil-4-ol sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de bromo y solventes de grado industrial, con un control estricto de los parámetros de reacción para asegurar un alto rendimiento y pureza del producto final. El compuesto se purifica luego a través de técnicas de recristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
3,4',5-Tribromobifenil-4-ol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar las quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la eliminación de átomos de bromo, dando como resultado derivados de bifenilo desbromados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Se emplean nucleófilos como iones hidróxido (OH-) o aminas (NH2-) en reacciones de sustitución.
Principales Productos Formados
Oxidación: Quinonas y otros derivados de bifenilo oxidados.
Reducción: Compuestos de bifenilo desbromados.
Sustitución: Derivados de bifenilo con grupos funcionales sustituidos.
Aplicaciones Científicas De Investigación
3,4',5-Tribromobifenil-4-ol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se estudia por sus efectos en los sistemas biológicos, incluido su papel como activador transcripcional activado por ligando.
Medicina: Se investiga por sus posibles propiedades terapéuticas y sus interacciones con objetivos biológicos.
Industria: Se utiliza en el desarrollo de retardantes de llama y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 3,4',5-Tribromobifenil-4-ol implica su unión a la región promotora XRE de los genes que activa. Esta unión conduce a la activación de múltiples genes de enzimas metabolizadoras de productos químicos xenobióticos de fase I y II, como el gen CYP1A1. El compuesto media los efectos bioquímicos y tóxicos de los hidrocarburos aromáticos halogenados .
Comparación Con Compuestos Similares
Compuestos Similares
3,4',5-Tribromobifenilo: Similar en estructura pero carece del grupo hidroxilo.
3,5-Dibromobifenil-4-ol: Contiene dos átomos de bromo en lugar de tres.
2,4,6-Tribromofenol: Un compuesto relacionado con un patrón de sustitución diferente en el anillo fenilo
Singularidad
3,4',5-Tribromobifenil-4-ol es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia de tres átomos de bromo y un grupo hidroxilo lo convierte en un compuesto valioso para diversas aplicaciones de investigación, particularmente en el estudio de los efectos de los hidrocarburos aromáticos halogenados .
Propiedades
Número CAS |
4544-71-2 |
|---|---|
Fórmula molecular |
C12H7Br3O |
Peso molecular |
406.89 g/mol |
Nombre IUPAC |
2,6-dibromo-4-(4-bromophenyl)phenol |
InChI |
InChI=1S/C12H7Br3O/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6,16H |
Clave InChI |
CHRLNCWLRQNNGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Br)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)


![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)



![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)




